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molecular formula C8H4ClF3N2S B599323 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine CAS No. 1628317-85-0

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

Cat. No. B599323
M. Wt: 252.639
InChI Key: DZSVALSILXNFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216993B2

Procedure details

5.7 g of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one was added to 16 mL of POCl3 with one drop of DMF. The heterogeneous mixture was refluxed for 3 hs and then evaporated. The residue was quenched with ice and saturated ammonia solution and extracted with chloroform. Combined extracts were evaporated with silica gel and loaded on a short silica gel column. The column was eluted with hexane-ethyl acetate (5:1) to afford 5.9 g of 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine. 1H NMR CDCl3 (300 MHz): 8.86 (s, 1H), 7.39 (s, 1H), 3.76 (q, 2H, J9.9 Hz). 13C NMR CDCl3 (75 MHz): 169.0, 154.7, 153.2, 129.9, 125.3, 123.5, 121.3, 35.9 (q, J33.0 Hz).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[CH2:3][C:4]1[S:13][C:7]2[N:8]=[CH:9][NH:10][C:11](=O)[C:6]=2[CH:5]=1.O=P(Cl)(Cl)[Cl:18]>CN(C=O)C>[Cl:18][C:11]1[C:6]2[CH:5]=[C:4]([CH2:3][C:2]([F:15])([F:14])[F:1])[S:13][C:7]=2[N:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
FC(CC1=CC2=C(N=CNC2=O)S1)(F)F
Name
Quantity
16 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous mixture was refluxed for 3 hs
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was quenched with ice and saturated ammonia solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
Combined extracts were evaporated with silica gel
WASH
Type
WASH
Details
The column was eluted with hexane-ethyl acetate (5:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)SC(=C2)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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